molecular formula C19H14BrN3O4 B2799962 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 946254-45-1

1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2799962
CAS No.: 946254-45-1
M. Wt: 428.242
InChI Key: ODQWKXHQNAKHGX-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a benzo[d][1,3]dioxol-5-yl group and a 3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl moiety. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is associated with enhanced lipophilicity and metabolic stability, while the 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often improving binding affinity in drug design . The 4-bromophenyl substitution may contribute to halogen bonding interactions in biological targets .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O4/c20-13-3-1-11(2-4-13)18-21-19(27-22-18)12-7-17(24)23(9-12)14-5-6-15-16(8-14)26-10-25-15/h1-6,8,12H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQWKXHQNAKHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure includes a benzo[d][1,3]dioxole moiety and an oxadiazole linked to a pyrrolidine ring. Its molecular formula is C16_{16}H13_{13}BrN4_{4}O3_{3}, indicating the presence of halogen and heterocyclic components that often contribute to biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of heterocyclic compounds similar to the target molecule. For instance, derivatives of pyrazole and imidazole have shown significant inhibition against herpes simplex virus (HSV) replication in vitro. Compounds exhibiting similar structural features have been reported to prevent HSV effects on Vero cells with high efficacy at low concentrations .

Antimicrobial Activity

The biological activity of compounds with similar frameworks has also been investigated for antimicrobial properties. Research indicates that benzodioxole derivatives can exhibit antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. For example, certain benzotriazole derivatives demonstrated potent antimicrobial activity due to their bulky hydrophobic groups .

Anticancer Activity

Compounds containing the 1,2,4-triazole scaffold have been noted for their chemopreventive and chemotherapeutic effects. In particular, mercapto-substituted triazoles have shown promise against various cancer cell lines, suggesting that the target compound may also possess anticancer properties through mechanisms involving apoptosis induction or cell cycle arrest .

Study on Antiviral Activity

In a study focusing on heterocyclic compounds, researchers synthesized several derivatives and tested their antiviral activities. One notable finding was that certain derivatives could inhibit HSV replication by over 90% at concentrations of 50 μM while maintaining low cytotoxicity (CC50 > 600 μM) .

Study on Antimicrobial Effects

A comparative analysis of benzodioxole derivatives revealed that compounds with larger substituents exhibited enhanced antibacterial activity. For instance, a specific derivative showed significant inhibition against Bacillus subtilis, demonstrating the potential for developing new antimicrobial agents based on the compound’s structure .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassEfficacyReference
AntiviralHeterocyclic Derivatives>90% HSV inhibition at 50 µM
AntimicrobialBenzodioxole DerivativesEffective against E. coli and S. aureus
AnticancerTriazole DerivativesInduction of apoptosis in cancer cell lines

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. For example, a study demonstrated its potential in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in vitro against several cancer cell lines. In one notable study, it was found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . This positions it as a candidate for further development in cancer therapy.

Modulation of Biological Targets

The compound has also been explored for its ability to modulate specific biological targets such as ATP-binding cassette transporters, which are crucial in drug resistance mechanisms in cancer therapy . This suggests that the compound could enhance the efficacy of existing chemotherapeutic agents by overcoming resistance pathways.

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating strong cytotoxic effects.
Study CDrug Resistance ModulationShowed potential to reverse drug resistance in cancer cells by modulating transporter activity.

Comparison with Similar Compounds

Structural Analogues
Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound Pyrrolidin-2-one Benzo[d][1,3]dioxol-5-yl; 3-(4-bromophenyl)-1,2,4-oxadiazole Hypothesized antimicrobial/kinase inhibition N/A
1-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-2-one (3q) Pyrrolidin-2-one Benzo[d][1,3]dioxol-5-yl Antimicrobial activity (specific data not shown)
1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione Pyrrolidinedione Benzo[d][1,3]dioxol-5-ylmethyl; fluorophenyl Structural analog with potential CNS activity
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Triazolone 4-Bromophenyl acetyl; piperidine Anticonvulsant/antimicrobial (structural analog)
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo-pyrimidine 3-Isopropyl-1,2,4-oxadiazole Kinase inhibition (e.g., phosphodiesterase)

Key Observations :

  • The pyrrolidin-2-one core in the target compound distinguishes it from pyrrolidinedione (e.g., ) or triazolone (e.g., ) analogs.
  • Oxadiazole-containing compounds (e.g., ) often exhibit improved metabolic stability compared to ester/amide analogs.
Pharmacological and Physicochemical Properties
Property Target Compound 1-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-2-one (3q) 4-[1-(3-Isopropyl-oxadiazolyl)piperidine]
Molecular Weight ~450 g/mol (estimated) 268.13 g/mol ~400–450 g/mol
Melting Point Not reported 90.6–91.2°C Not reported
Lipophilicity (LogP) High (due to bromophenyl/benzodioxole) Moderate High (isopropyl/oxadiazole)
Therapeutic Area Hypothesized: Antimicrobial/Kinase inhibition Antimicrobial Kinase inhibition

Key Insights :

  • Oxadiazole rings (e.g., ) are associated with enhanced metabolic stability, a likely advantage over ester-based compounds.

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